molecular formula C15H10FN B11883908 4-(4-Fluoronaphthalen-1-yl)pyridine

4-(4-Fluoronaphthalen-1-yl)pyridine

Cat. No.: B11883908
M. Wt: 223.24 g/mol
InChI Key: XREJJDDDKRGJLE-UHFFFAOYSA-N
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Description

4-(4-Fluoronaphthalen-1-yl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom attached to a naphthalene ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoronaphthalen-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromonaphthalene and 4-pyridylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromonaphthalene reacts with 4-pyridylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoronaphthalen-1-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthoquinone derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of tetrahydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.

Major Products

    Substitution Reactions: Formation of substituted naphthalene derivatives.

    Oxidation Reactions: Formation of naphthoquinone derivatives.

    Reduction Reactions: Formation of tetrahydropyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Fluoronaphthalen-1-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Fluoronaphthalen-2-yl)pyridine
  • 4-(2-Fluoronaphthalen-1-yl)pyridine
  • 4-(3-Fluoronaphthalen-1-yl)pyridine

Uniqueness

4-(4-Fluoronaphthalen-1-yl)pyridine is unique due to the specific position of the fluorine atom on the naphthalene ring, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 4-position enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

4-(4-fluoronaphthalen-1-yl)pyridine

InChI

InChI=1S/C15H10FN/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H

InChI Key

XREJJDDDKRGJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=NC=C3

Origin of Product

United States

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